Hydrogen‑Bond Donor/Acceptor Profile vs. 4‑Methylsulfonyl and Thioether Analogs
The 2‑amino‑5‑methylsulfonyl substitution pattern provides three hydrogen‑bond donor sites (hydrazide NH₂, NH, and aromatic NH₂) and four hydrogen‑bond acceptor sites (sulfonyl O, carbonyl O, hydrazide N, and amino N) . In contrast, the 4‑methylsulfonyl regioisomer (CAS 53554‑94‑2) offers only two donor sites, and the 5‑methylthio analog (CAS 118270‑06‑7) replaces two strong H‑bond acceptors (sulfonyl O) with a weak thioether acceptor . This difference is critical for target engagement in proteins where the sulfonyl oxygens form key hydrogen bonds with catalytic lysine or backbone amide residues [1].
4‑isomer: 2 donors, 4 acceptors
Thioether analog: 3 donors, 2 acceptors
| Evidence Dimension | Number of hydrogen‑bond donors and acceptors |
|---|---|
| Target Compound Data | 3 donors, 4 acceptors (from 2D structure) |
| Comparator Or Baseline | 4‑(Methylsulfonyl)benzohydrazide: 2 donors, 4 acceptors; 5‑methylthio‑2‑aminobenzohydrazide: 3 donors, 2 acceptors |
| Quantified Difference | Target has 50% more donor sites than 4‑isomer; 100% more acceptor sites than thioether analog |
| Conditions | Calculated from 2D chemical structures; no experimental measurement available |
Why This Matters
Procurement of the correct regioisomer ensures the hydrogen‑bond pattern required for binding to biological targets such as KAT6A or JNK, where sulfonohydrazide‑based inhibitors have been validated.
- [1] Leaver, D. J.; Cleary, B.; Nguyen, N.; Priebbenow, D. L.; Lagiakos, H. R.; Sanchez, J.; Xue, L.; Huang, F.; Sun, Y.; Mujumdar, P.; et al. Discovery of Benzoylsulfonohydrazides as Potent Inhibitors of the Histone Acetyltransferase KAT6A. J. Med. Chem. 2019, 62 (15), 7146–7159. https://doi.org/10.1021/acs.jmedchem.9b00665. View Source
